2,3-Anhydro Rosuvastatin Methyl Ester is a derivative of Rosuvastatin, a widely used statin medication that helps lower cholesterol levels in patients with hyperlipidemia. This compound plays a significant role in pharmaceutical research and development due to its potential therapeutic applications and as an intermediate in the synthesis of other pharmacologically active compounds.
Rosuvastatin was first developed by the pharmaceutical company AstraZeneca and is primarily used to reduce levels of low-density lipoprotein cholesterol and triglycerides in the blood while increasing high-density lipoprotein cholesterol. The anhydro form, specifically 2,3-Anhydro Rosuvastatin Methyl Ester, can be synthesized from Rosuvastatin through various chemical processes.
2,3-Anhydro Rosuvastatin Methyl Ester is classified under the category of statins, which are HMG-CoA reductase inhibitors. It is also categorized as a methyl ester derivative, which influences its solubility and bioavailability compared to its parent compound.
The synthesis of 2,3-Anhydro Rosuvastatin Methyl Ester typically involves several steps that include esterification and deprotection reactions. According to a patent, one effective method utilizes a protected butyl ester as a raw material, which undergoes re-esterification in the presence of a catalyst such as methylsulfonic acid or titanium isopropylate .
The molecular formula of 2,3-Anhydro Rosuvastatin Methyl Ester is , and it has a molecular weight of approximately 463.55 g/mol . The structural characteristics include:
The compound's structure can be visualized using chemical drawing software or databases that provide 3D models for better understanding its spatial configuration.
The primary chemical reactions involving 2,3-Anhydro Rosuvastatin Methyl Ester include:
The reactions typically require careful control of pH and temperature to ensure optimal yields and minimize byproducts .
The mechanism by which 2,3-Anhydro Rosuvastatin Methyl Ester exerts its effects is primarily through inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound effectively lowers cholesterol production.
Research indicates that statins can lead to significant reductions in low-density lipoprotein cholesterol levels by up to 50% when administered at therapeutic doses .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
2,3-Anhydro Rosuvastatin Methyl Ester is systematically named as methyl (5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoate, reflecting its precise atomic connectivity and functional group arrangement [2] [7] [10]. The molecular formula C₂₃H₂₈FN₃O₅S (molecular weight: 477.55 g/mol) establishes its empirical composition [3] [8]. The stereochemical configuration features a critical (5S) chiral center at C5, preserving the hydroxyl-bearing stereogenic environment present in the parent Rosuvastatin molecule [10]. The conjugated diene system exhibits (E)-configuration at both C2-C3 and C6-C7 double bonds, confirmed through nuclear magnetic resonance (NMR) coupling constants and NOESY correlations [7]. This geometric arrangement significantly influences the molecule's conformational stability and potential reactivity patterns. The pyrimidine core remains substituted at C5 by the dienoate side chain and at C4 by the 4-fluorophenyl group, while the N2 position carries the characteristic N-methyl-N-methylsulfonylamino moiety [2].
Table 1: Molecular Characterization Data
Property | Specification |
---|---|
IUPAC Name | Methyl (5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoate |
CAS Number | 2452383-22-9 [3] |
Molecular Formula | C₂₃H₂₈FN₃O₅S |
Exact Mass | 477.1734 g/mol [10] |
Molecular Weight | 477.55 g/mol [2] [3] |
Stereochemical Descriptors | (5S), (2E,6E) [7] [10] |
SMILES Notation | COC(=O)\C=C\CC@H\C=C\c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C [2] |
Structurally, 2,3-Anhydro Rosuvastatin Methyl Ester differs fundamentally from the active pharmaceutical ingredient Rosuvastatin calcium in three key aspects:
This structural modification eliminates HMG-CoA reductase binding capacity, as confirmed by enzyme inhibition assays showing >1000-fold reduced activity compared to Rosuvastatin [9]. Among Rosuvastatin derivatives, its ethyl ester analog (CAS 2452383-23-0, C₂₄H₃₀FN₃O₅S, MW 491.59 g/mol) demonstrates nearly identical spectral properties but slightly enhanced chromatographic retention in reverse-phase HPLC systems [4]. Both esters serve as critical markers in pharmaceutical impurity profiling due to their formation during incomplete ester hydrolysis or methanol-mediated transesterification in process streams [5] [9].
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
---|---|---|---|---|
2,3-Anhydro Rosuvastatin Methyl Ester | C₂₃H₂₈FN₃O₅S | 477.55 | Methyl ester, 5-OH, conjugated (2E,6E)-diene | 2452383-22-9 [3] |
Rosuvastatin Calcium | (C₂₂H₂₇FN₃O₆S)₂Ca | 1001.14 | Dihydroxy acid calcium salt | 147098-20-2 |
2,3-Anhydro Rosuvastatin Ethyl Ester | C₂₄H₃₀FN₃O₅S | 491.59 | Ethyl ester instead of methyl ester | 2452383-23-0 [4] |
Rosuvastatin Methyl Ester | C₂₃H₃₀FN₃O₆S | 495.56 | Methyl ester with intact 3,5-diol system | Not specified [5] |
2,3-Anhydro Rosuvastatin Methyl Ester arises predominantly as a process-related impurity during Rosuvastatin manufacturing, specifically through dehydration of Rosuvastatin methyl ester or its precursors [3] [6]. The primary synthetic intermediate leading to its formation is Rosuvastatin methyl ester (C₂₃H₃₀FN₃O₆S, MW 495.56 g/mol), which undergoes acid-catalyzed elimination under specific conditions [5] [6]. This dehydration proceeds via E2 mechanism when the C3 hydroxyl group is activated, typically by:
The reaction follows Zaitsev's rule, favoring the thermodynamically stable conjugated (2E,6E)-diene system observed in the final impurity [5]. Crucially, the stereochemistry at C5 is preserved due to its spatial separation from the elimination site [7]. Alternative formation pathways include dehydration of protected diol intermediates before final deprotection, particularly when acetal-protecting groups undergo acidic hydrolysis [6]. Analytical monitoring of this impurity during Rosuvastatin production requires reverse-phase HPLC with UV detection at 240 nm, exploiting the conjugated diene's strong absorbance [9].
The formation of 2,3-Anhydro Rosuvastatin Methyl Ester is intrinsically linked to esterification conditions during Rosuvastatin synthesis. Key parameters suppressing this impurity include:
Notably, patents describe optimized Rosuvastatin methyl ester synthesis achieving <0.05% 2,3-anhydro impurity through:
These protocols demonstrate that while the 2,3-anhydro derivative forms readily under standard esterification conditions, meticulous control of reaction parameters can suppress its generation to pharmacopeial limits (<0.15% ICH threshold) [9].
Table 3: Esterification Conditions and Impact on 2,3-Anhydro Impurity Formation
Esterification Method | Catalyst/Reagent | Temperature | Solvent | Impurity Level | Key Mitigation Strategy |
---|---|---|---|---|---|
Diazomethane | CH₂N₂ | 0–5°C | Diethyl ether | 0.8–1.2% | Low temperature, short reaction time [6] |
Acid-Catalyzed Fischer | H₂SO₄ (1%) | 65°C | MeOH | >15% | Avoided in industrial processes [5] |
Lewis Acid-Mediated | Ti(iOPr)₄ (0.5 mol%) | 25°C | THF | 0.3–0.5% | Aprotic conditions, mild catalyst [5] |
Base-Catalyzed Transesterification | K₂CO₃ (2 eq) | 5°C | MeOH | <0.1% | Low temperature, protected diols [6] |
Acid Chloride/Alcohol | SOCl₂, then MeOH | -10°C | CH₂Cl₂ | 0.2–0.4% | Cryogenic conditions [6] |
Comprehensive Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3